molecular formula C7H15NO B2894178 2-(Cyclobutylmethoxy)ethan-1-amine CAS No. 883523-19-1

2-(Cyclobutylmethoxy)ethan-1-amine

Cat. No. B2894178
CAS RN: 883523-19-1
M. Wt: 129.203
InChI Key: FFBGCGQJTVTFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclobutylmethoxy)ethan-1-amine, also known as CBME, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CBME is a cyclic amine that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2-(Cyclobutylmethoxy)ethan-1-amine is not fully understood, but it is believed to act through various pathways. 2-(Cyclobutylmethoxy)ethan-1-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. 2-(Cyclobutylmethoxy)ethan-1-amine has been shown to protect against oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In addition, 2-(Cyclobutylmethoxy)ethan-1-amine has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation.
Biochemical and Physiological Effects:
2-(Cyclobutylmethoxy)ethan-1-amine has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. 2-(Cyclobutylmethoxy)ethan-1-amine has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in inflammation. In addition, 2-(Cyclobutylmethoxy)ethan-1-amine has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. 2-(Cyclobutylmethoxy)ethan-1-amine has been shown to have low toxicity and is well tolerated in animal studies.

Advantages and Limitations for Lab Experiments

2-(Cyclobutylmethoxy)ethan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize using various methods, and it has been shown to have low toxicity and good tolerability in animal studies. 2-(Cyclobutylmethoxy)ethan-1-amine has been shown to have activity against various cancer cell lines and has potential as a neuroprotective agent, an antidepressant, and an anxiolytic agent. However, 2-(Cyclobutylmethoxy)ethan-1-amine has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety in humans. 2-(Cyclobutylmethoxy)ethan-1-amine is also not readily available commercially, and its synthesis can be time-consuming and expensive.

Future Directions

There are several future directions for research on 2-(Cyclobutylmethoxy)ethan-1-amine. One direction is to further investigate its mechanism of action and its potential applications in drug discovery and development. Another direction is to study its efficacy and safety in human clinical trials. 2-(Cyclobutylmethoxy)ethan-1-amine has potential as a neuroprotective agent, an antidepressant, and an anxiolytic agent, and more research is needed to determine its effectiveness in these areas. Additionally, more research is needed to optimize the synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine and make it more readily available for research purposes.

Synthesis Methods

2-(Cyclobutylmethoxy)ethan-1-amine can be synthesized using different methods, including the reaction of cyclobutylmethyl bromide with ethylene diamine, followed by reduction with sodium borohydride. The synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine has also been achieved through the reaction of cyclobutylmethylamine with ethylene oxide, followed by reduction with lithium aluminum hydride. Other methods of synthesis include the reaction of cyclobutylmethylamine with ethylene carbonate in the presence of a base, and the reaction of cyclobutylmethylamine with ethylene chlorohydrin.

Scientific Research Applications

2-(Cyclobutylmethoxy)ethan-1-amine has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(Cyclobutylmethoxy)ethan-1-amine has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in neuronal cells. In addition, 2-(Cyclobutylmethoxy)ethan-1-amine has been investigated for its potential as an antidepressant and anxiolytic agent, as it has been shown to have effects on the serotonin and dopamine systems in the brain.

properties

IUPAC Name

2-(cyclobutylmethoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-4-5-9-6-7-2-1-3-7/h7H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBGCGQJTVTFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclobutylmethoxy)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.